molecular formula C13H8ClFN2 B427771 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 2069-47-8

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B427771
CAS No.: 2069-47-8
M. Wt: 246.67g/mol
InChI Key: BAMACVXNZHBYIR-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a high-value chemical scaffold based on the privileged imidazo[1,2-a]pyridine structure, known for its significant potential across multiple research fields. In material science, this compound and its close analogues have been demonstrated to act as highly effective corrosion inhibitors for mild steel in aggressive acidic environments, achieving inhibition efficiencies of up to approximately 96% by forming a protective adsorbed film on metal surfaces . Its mechanism is attributed to the molecular structure containing heteroatoms (nitrogen), π-electrons, and aromatic rings, which facilitate strong adsorption onto metal surfaces . In pharmaceutical and biological research, the imidazo[1,2-a]pyridine core is a recognized pharmacophore present in numerous marketed drugs and bioactive compounds . Derivatives bearing a 4-fluorophenyl substituent, in particular, have been shown to exhibit enhanced biological activities in pharmacological studies, making this compound a key intermediate for the design and synthesis of new potential therapeutic agents . Furthermore, its utility is highlighted in synthetic chemistry, where it serves as a versatile precursor for further functionalization, enabling the rapid generation of structurally diverse libraries for screening and the development of structure-activity relationships (SAR) . This combination of properties makes this compound a compound of intense interest for advancing research in corrosion science, medicinal chemistry, and drug discovery.

Properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMACVXNZHBYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Cyclization with Phenacyl Bromides

A widely employed strategy involves the cyclocondensation of 2-amino-5-chloropyridine with 4-fluorophenacyl bromide. This method, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (1:1 v/v), achieves yields of 70–87% under ambient conditions. The reaction proceeds via pyridinium salt formation, followed by intramolecular cyclization and dehydration (Figure 1).

Key Conditions

ParameterSpecification
CatalystDBU (20 mol%)
SolventEthanol/Water (1:1)
Temperature25°C
Reaction Time6–8 hours
Atom Economy66.25–73.41%

This method is scalable to multigram quantities and avoids toxic solvents, aligning with green chemistry principles.

Multi-Component Reactions (MCRs)

Ultrasound-Assisted Three-Component Coupling

A solvent-free approach utilizes ultrasonic irradiation (60% amplitude, 20 kHz) to couple 2-amino-5-chloropyridine, 4-fluorophenacyl bromide, and dimedone in polyethylene glycol (PEG-400). Potassium carbonate (1.5 equiv) enhances reactivity, yielding 92–94% in 15–30 minutes. The mechanism involves sequential Knoevenagel condensation and Michael addition.

Optimized Protocol

  • Mix 2-amino-5-chloropyridine (0.5 mmol), 4-fluorophenacyl bromide (0.5 mmol), and K₂CO₃ (0.75 mmol) in PEG-400.

  • Irradiate ultrasonically for 15 minutes.

  • Quench with 10% Na₂S₂O₃, extract with ethyl acetate, and purify via recrystallization.

Transition Metal-Catalyzed Methods

Copper-Mediated Domino A³-Coupling

CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) catalyze the reaction between 2-amino-5-chloropyridine, 4-fluorobenzaldehyde, and phenylacetylene in water. This one-pot method achieves 85–90% yield at 50°C over 6–16 hours. The process involves:

  • Schiff base formation between aldehyde and amine.

  • Alkyne insertion via copper acetylide intermediate.

  • Cyclization to form the imidazo[1,2-a]pyridine core.

Halogenation Strategies

Direct Chlorination of Preformed Imidazopyridines

Post-functionalization of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine using SOCl₂ or PCl₅ in dichloromethane introduces chlorine at the 6-position. This method requires rigorous temperature control (0–5°C) to minimize side reactions, yielding 65–72%.

Chlorination Protocol

  • Dissolve 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (1.0 equiv) in anhydrous DCM.

  • Add SOCl₂ (1.2 equiv) dropwise at 0°C.

  • Stir for 4 hours, quench with ice water, and extract with DCM.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCatalystSolventScalability
DBU Cyclocondensation70–876–8 hDBUEthanol/WaterHigh
Ultrasound MCR92–9415–30 minK₂CO₃PEG-400Moderate
Cu-A³ Coupling85–906–16 hCuSO₄/NaAscWaterHigh
Direct Chlorination65–724 hSOCl₂DCMLow

Key Findings

  • The ultrasound-assisted method offers the highest yield and shortest reaction time but requires specialized equipment.

  • DBU-catalyzed cyclocondensation balances scalability and environmental friendliness.

  • Copper-mediated methods are water-compatible but suffer from longer reaction times.

Mechanistic Insights

Cyclocondensation Pathway

  • Nucleophilic Attack : 2-Amino-5-chloropyridine attacks 4-fluorophenacyl bromide, forming a pyridinium intermediate.

  • Deprotonation : DBU abstracts a proton, generating an imine.

  • Cyclization : Intramolecular attack by the amine nitrogen forms the imidazo ring.

  • Aromatization : Elimination of H₂O and HBr yields the final product.

Ultrasound Acceleration Mechanisms

Cavitation bubbles generated by ultrasonic irradiation enhance mass transfer and reduce activation energy. PEG-400 stabilizes intermediates through hydrogen bonding, enabling rapid cyclization .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine as an anticancer agent. This compound has been evaluated for its inhibitory effects on various cancer cell lines, particularly through its action on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in tumorigenesis and cancer progression.

For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine can act as potent PI3Kα inhibitors, leading to significant antitumor effects in vitro and in vivo . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo[1,2-a]pyridine scaffold could enhance its efficacy against cancer cells.

Covalent Inhibitors Development

This compound has also been utilized in the development of targeted covalent inhibitors (TCIs). These inhibitors are designed for precision targeting of tumor cells, which improves therapeutic outcomes while minimizing side effects. Research has shown that this compound can serve as a scaffold for synthesizing novel covalent inhibitors against specific oncogenic mutations such as KRAS G12C .

Case Studies

StudyObjectiveFindings
Evaluate anticancer propertiesDemonstrated inhibition of PI3K pathway; effective against various cancer cell lines.
Develop covalent inhibitorsSynthesized novel inhibitors targeting KRAS G12C using imidazo[1,2-a]pyridine scaffold; showed promising results in precision targeting of tumors.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity References
6-Chloro-2-(4-fluorophenyl) 6-Cl, 2-(4-F-C₆H₄) 246.67 Moderate metabolic stability; used in PI3Kα inhibitor derivatives
6-Chloro-2-(4-chlorophenyl) 6-Cl, 2-(4-Cl-C₆H₄) 263.11 Rapid metabolic degradation (e.g., alpidem); lower fluorescence intensity
6-Chloro-2-phenyl 6-Cl, 2-C₆H₅ 229.68 Baseline structure; lower metabolic stability compared to fluorophenyl derivatives
6-Chloro-3-nitro-8-(pyridin-4-yl) 6-Cl, 3-NO₂, 8-pyridinyl 463.74 Improved aqueous solubility; evaluated for pharmacokinetics
2-(4-Methoxyphenyl) 2-(4-MeO-C₆H₄) 258.71 Electron-donating group enhances fluorescence; no significant metabolic data
6-Chloro-2-(thiophen-2-yl) 6-Cl, 2-thiophene 242.70 Synthesized in aqueous media (83% yield); unexplored bioactivity

Metabolic Stability

  • Fluorophenyl vs. Chlorophenyl Derivatives : The 4-fluorophenyl substitution in the target compound may confer greater metabolic stability compared to the 4-chlorophenyl analogue (e.g., alpidem). In one study, 2-(4-fluorophenyl)-1H-benzo[d]imidazole retained 89.13% of the parent compound under metabolic conditions, while chlorophenyl derivatives degraded rapidly . Though the core structure differs (benzimidazole vs. imidazopyridine), the trend suggests fluorinated aromatics resist oxidative metabolism better than chlorinated ones .
  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (e.g., 3-nitro substitution in ) enhance aqueous solubility but may reduce metabolic stability due to increased electrophilicity . Methoxy groups (electron-donating) improve fluorescence but have unclear effects on metabolism .

Pharmacological Activity

  • PI3Kα Inhibition : Derivatives of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine were synthesized as intermediates for PI3Kα inhibitors, highlighting the role of the 4-fluorophenyl group in optimizing target binding .
  • Fluorescence Properties : The 2-(4-fluorophenyl) substitution shows moderate fluorescence intensity, unlike the 2-(4-chlorophenyl) analogue, which exhibits low fluorescence due to electron-withdrawing effects .

Biological Activity

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article summarizes the key findings on its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H8ClFN2
  • CAS Number : 2069-47-8
  • Molecular Weight : 246.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GABA-A Receptor Modulation :
    • The compound has been shown to interact with the GABA-A receptor, a key player in neurotransmission. It exhibits allosteric modulation properties similar to those of known anxiolytics like zolpidem. Binding studies indicate that it forms favorable interactions within the receptor's aromatic pocket, enhancing its binding affinity and efficacy .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. The presence of halogen substitutions (like chlorine and fluorine) enhances the compound's potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Biological Activity Summary

Activity Type Mechanism/Target Effectiveness
GABA-A Receptor ModulationAllosteric modulationEnhances receptor activity
AntimicrobialBacterial cell wall disruptionMIC values between 3.12 and 12.5 μg/mL
AnticancerInhibition of cancer cell proliferationIC50 values vary by cell line

Case Studies and Research Findings

  • GABA-A Receptor Interaction :
    • A study detailed the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines, highlighting how modifications at specific positions significantly influence binding affinity to the GABA-A receptor. The compound demonstrated a pKi value ranging from 5.1 to 5.53 in radioligand binding assays, indicating moderate affinity .
  • Antimicrobial Efficacy :
    • In vitro evaluations showed that this compound exhibited potent antibacterial effects against Gram-positive bacteria with MIC values comparable to standard antibiotics like ciprofloxacin . The presence of both chlorine and fluorine substituents was crucial for enhancing antibacterial activity.
  • Anticancer Activity :
    • Research into anticancer properties revealed that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG2). IC50 values were reported as low as 22.73 nM for certain derivatives, suggesting potential for further development as anticancer agents .

Q & A

Q. Table: Key Intermediates and Applications

IntermediateDerivatization PathwayApplicationReference
CarbaldehydeCondensation with aminesAnticancer agent precursors
ChloromethylNucleophilic substitutionEnzyme inhibitor development

How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent Screening : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
  • Core Modifications : Introduce fused rings (e.g., pyrimidine) to enhance metabolic stability, as seen in related imidazo[1,2-a]pyrimidines .

What safety protocols are essential during synthesis?

Answer:

  • POCl₃ Handling : Use anhydrous conditions and PPE (gloves, goggles) due to its corrosive nature .
  • Waste Disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

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